N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide
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Overview
Description
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide is a chemical compound with a complex structure that includes a benzisothiazole ring, a chloro group, and a propylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide typically involves the reaction of 2,1-benzisothiazole with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with propylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1-Benzisothiazol-3-yl)propanamide
- 3-Chloro-N-propylpropanamide
- N-(2,1-Benzisothiazol-3-yl)-N-propylacetamide
Uniqueness
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-propylpropanamide is unique due to the presence of both a benzisothiazole ring and a chloro group, which confer distinct chemical properties and reactivity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
68268-20-2 |
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Molecular Formula |
C13H15ClN2OS |
Molecular Weight |
282.79 g/mol |
IUPAC Name |
N-(2,1-benzothiazol-3-yl)-3-chloro-N-propylpropanamide |
InChI |
InChI=1S/C13H15ClN2OS/c1-2-9-16(12(17)7-8-14)13-10-5-3-4-6-11(10)15-18-13/h3-6H,2,7-9H2,1H3 |
InChI Key |
DIOLAMGSEXXNRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=C2C=CC=CC2=NS1)C(=O)CCCl |
Origin of Product |
United States |
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